molecular formula C20H20N2O5 B14933284 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14933284
M. Wt: 368.4 g/mol
InChI Key: POMKHKFOIDSXLP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzodioxin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Amidation Reaction: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxin Derivatives: Compounds with similar benzodioxin structures.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-25-16-5-3-2-4-15(16)22-12-13(10-19(22)23)20(24)21-14-6-7-17-18(11-14)27-9-8-26-17/h2-7,11,13H,8-10,12H2,1H3,(H,21,24)

InChI Key

POMKHKFOIDSXLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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